4-Chloro-2-fluorobenzotrifluoride

Descripción general

Descripción

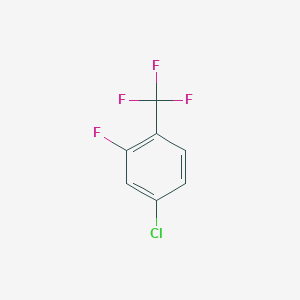

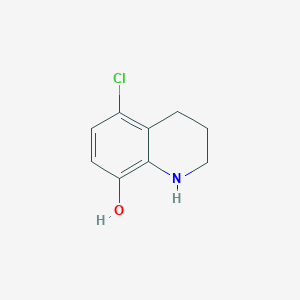

4-Chloro-2-fluorobenzotrifluoride, also known as 4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene, is a chemical compound with the molecular formula C7H3ClF4 . It is a clear liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzotrifluoride consists of a benzene ring with chlorine, fluorine, and trifluoromethyl groups attached to it . The InChI code for this compound is 1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H .Chemical Reactions Analysis

A recent study has shown that aromatic trifluoromethyl compounds like 4-Chloro-2-fluorobenzotrifluoride can undergo single C−F transformations . These transformations include allylation, thiolation, and azidation of o-hydrosilyl-substituted benzotrifluorides .Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzotrifluoride has a molecular weight of 198.55 and a density of 1.50 . It is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Application in Fluorescent Probes

- Scientific Field : Chemical Biology

- Summary of the Application : Fluorescent probes are powerful tools with vast potential for application in chemical biology . The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols .

- Methods of Application : The fluorescent probe is a molecule that contains a fluorescent functional group, which changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment . These molecules are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

- Results or Outcomes : The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . In addition, the composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Use as a Solvent in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Benzotrifluorides, including potentially 4-Chloro-2-fluorobenzotrifluoride, can be used as solvents in organic synthesis . They are especially useful for radical reactions, where they may replace benzene as the solvent of choice for many common transformations .

- Methods of Application : The compound could be used as a solvent in a reaction vessel during the synthesis of organic compounds .

- Results or Outcomes : The use of benzotrifluorides as solvents can lead to successful synthesis of desired organic compounds .

Component of Fluorous Synthesis

- Scientific Field : Fluorous Chemistry

- Summary of the Application : Benzotrifluorides are crucial components of fluorous synthesis since they can dissolve both standard organic molecules and highly fluorinated molecules .

- Methods of Application : In fluorous synthesis, a ‘fluorous’ phase (which contains compounds with multiple fluorine atoms) is used to separate reaction products. 4-Chloro-2-fluorobenzotrifluoride could potentially be used as a component of this fluorous phase .

- Results or Outcomes : The use of a fluorous phase in synthesis can simplify product purification, as reaction products can be easily separated based on their affinity for the fluorous phase .

Use as a Solvent in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Benzotrifluorides, including potentially 4-Chloro-2-fluorobenzotrifluoride, can be used as solvents in organic synthesis . They are especially useful for radical reactions, where they may replace benzene as the solvent of choice for many common transformations .

- Methods of Application : The compound could be used as a solvent in a reaction vessel during the synthesis of organic compounds .

- Results or Outcomes : The use of benzotrifluorides as solvents can lead to successful synthesis of desired organic compounds .

Component of Fluorous Synthesis

- Scientific Field : Fluorous Chemistry

- Summary of the Application : Benzotrifluorides are crucial components of fluorous synthesis since they can dissolve both standard organic molecules and highly fluorinated molecules .

- Methods of Application : In fluorous synthesis, a ‘fluorous’ phase (which contains compounds with multiple fluorine atoms) is used to separate reaction products. 4-Chloro-2-fluorobenzotrifluoride could potentially be used as a component of this fluorous phase .

- Results or Outcomes : The use of a fluorous phase in synthesis can simplify product purification, as reaction products can be easily separated based on their affinity for the fluorous phase .

Safety And Hazards

4-Chloro-2-fluorobenzotrifluoride is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVYSPQZUGVNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557709 | |

| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorobenzotrifluoride | |

CAS RN |

94444-59-4 | |

| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)

![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)

![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)

![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)

![4-[[1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B1368193.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)

![(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1368200.png)

![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B1368213.png)